1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea
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Overview
Description
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea is a complex organic compound featuring a thiourea group, a phenyl ring, and a tetrahydrothiophene ring with sulfone and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Thiourea Group: Reaction of the sulfone intermediate with phenyl isothiocyanate in the presence of a base such as triethylamine.
Hydroxyethyl Substitution: Introduction of the hydroxyethyl group via nucleophilic substitution using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the oxidation and substitution steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea can undergo various chemical reactions:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Condensation: The thiourea group can react with aldehydes or ketones to form imines or thioamides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Condensation Reagents: Aldehydes, ketones.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Ether derivatives, amine derivatives.
Condensation Products: Imines, thioamides.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea exerts its effects depends on its interaction with molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfone group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-methylthiourea: Substitution of the phenyl group with a methyl group, potentially altering its biological activity.
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylurea: Replacement of the thiourea group with a urea group, which may change its hydrogen bonding capabilities.
Uniqueness
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfone and thiourea groups provides a distinctive set of properties that can be exploited in various applications.
Properties
CAS No. |
503561-62-4 |
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Molecular Formula |
C13H18N2O4S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-hydroxy-1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H18N2O4S2/c16-7-6-15(11-8-21(18,19)9-12(11)17)13(20)14-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2,(H,14,20) |
InChI Key |
AAEKMTGQUDBXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N(CCO)C(=S)NC2=CC=CC=C2 |
solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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